![molecular formula C11H18BNO2S B2954585 [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine CAS No. 2377311-39-0](/img/structure/B2954585.png)

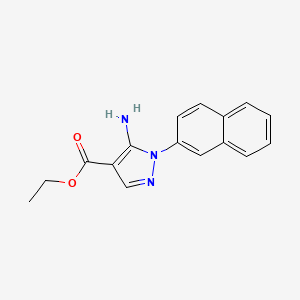

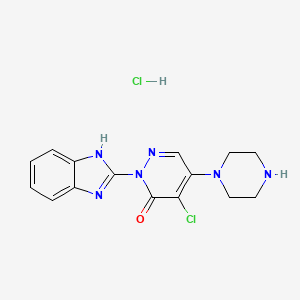

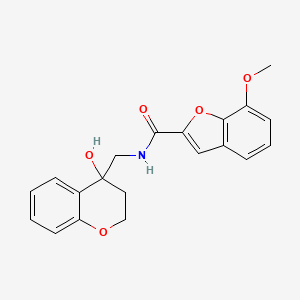

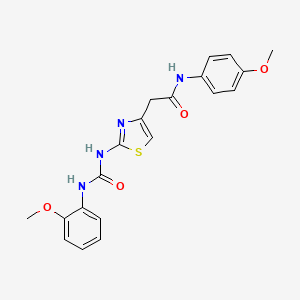

[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves substitution reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis

The structures of similar compounds were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis

The chemical reactions involving related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also observed .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a boiling point of 43 °C/50 mmHg, a flash point of 5 °C, a specific gravity of 0.89, and a refractive index of 1.40 .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s involved in nucleophilic and amidation reactions, which are crucial for constructing complex molecules. Its stability and reactivity make it a valuable component in the synthesis of various organic compounds .

Drug Development

In the realm of pharmaceuticals, such organoboron compounds are often utilized as enzyme inhibitors or ligand drugs. They play a significant role in the development of treatments for conditions like tumors and microbial infections .

Asymmetric Synthesis

The compound is used in asymmetric synthesis, particularly in the creation of amino acids. This is essential for developing drugs that require chiral specificity, which can significantly impact their efficacy and safety .

Suzuki Coupling Reactions

It is also a key player in Suzuki coupling reactions—a widely used method of creating carbon-carbon bonds. This reaction is pivotal in the production of various chemical compounds, including pharmaceuticals, agrochemicals, and organic materials .

Fluorescent Probes

Organoboron compounds, including this one, can act as fluorescent probes. They are used to detect and measure the presence of analytes like hydrogen peroxide, sugars, and ions in biological systems, which is crucial for diagnostic and research purposes .

Stimulus-Responsive Drug Carriers

The compound’s borate ester bonds are employed in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, allowing for controlled drug release. This application is particularly promising in the targeted delivery of chemotherapy drugs, insulin, and gene therapies .

Safety and Hazards

The safety and hazards associated with related compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include being highly flammable and generating flammable/explosive gas when in contact with water . Precautions include avoiding contact with water, grounding/bonding the container, handling under an inert atmosphere, keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, taking precautionary measures against static discharge, using explosion-proof electrical/ventilating/lighting equipment, using non-sparking tools, wearing protective gloves/eye protection/face protection, and in case of fire, using dry sand, dry chemical or alcohol-resistant foam to extinguish .

Mecanismo De Acción

Target of action

The compound contains a thiophene ring and a boronic ester group. Compounds with these groups are often used in organic synthesis and have been found to have various biological activities . .

Mode of action

Boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Result of action

Some boronic acid compounds have been found to induce apoptosis in certain cancer cells .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH and the presence of other molecules. Boronic acid compounds can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Propiedades

IUPAC Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUVVVWTGJCKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2377311-39-0 |

Source

|

| Record name | [5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)

![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)

![3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid](/img/structure/B2954519.png)

![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)

![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)